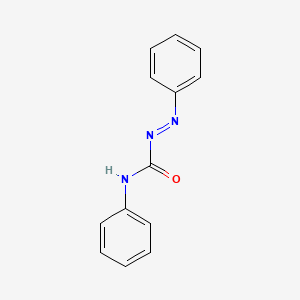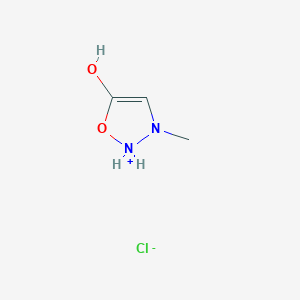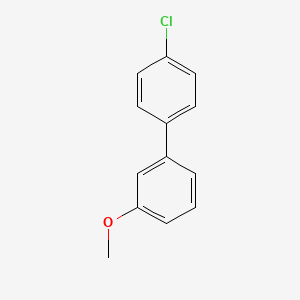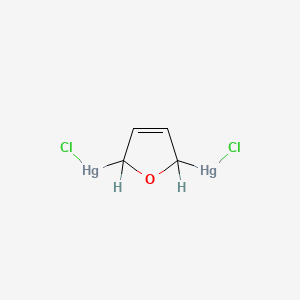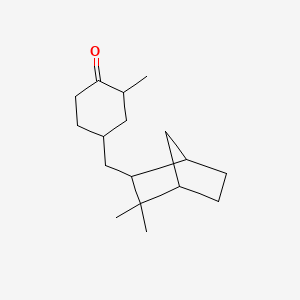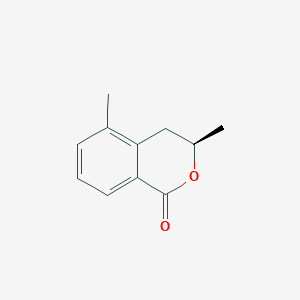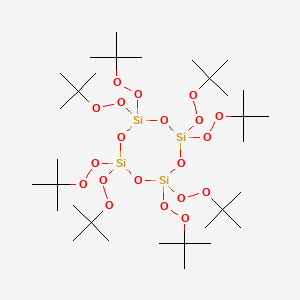
2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a complex organosilicon compound with the molecular formula C32H72O20Si4. It is known for its unique structure, which includes multiple tert-butylperoxy groups attached to a tetrasiloxane backbone. This compound is primarily used as a radical initiator in polymerization reactions due to its ability to decompose and generate free radicals at relatively low temperatures .
Métodos De Preparación
The synthesis of 2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves the reaction of tetrasiloxane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, primarily involving the decomposition of its tert-butylperoxy groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of tert-butyl alcohol and other oxidation products.
Reduction: Reduction reactions can convert the tert-butylperoxy groups into tert-butyl groups.
Substitution: The tert-butylperoxy groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane has several scientific research applications:
Polymer Chemistry: It is widely used as a radical initiator in the polymerization of various monomers, leading to the formation of polymers with specific properties.
Material Science: The compound is used in the synthesis of advanced materials, including nanocomposites and hybrid materials.
Biomedical Research:
Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants due to its ability to initiate polymerization reactions.
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves the decomposition of its tert-butylperoxy groups to generate free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in these reactions depend on the specific monomers and reaction conditions used.
Comparación Con Compuestos Similares
2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane can be compared with other radical initiators, such as benzoyl peroxide and azobisisobutyronitrile (AIBN). While benzoyl peroxide and AIBN are commonly used radical initiators, this compound offers unique advantages, including higher thermal stability and the ability to generate multiple radicals simultaneously. Similar compounds include:
Benzoyl Peroxide: A widely used radical initiator in polymerization reactions.
Azobisisobutyronitrile (AIBN): Another common radical initiator with applications in polymer chemistry.
Di-tert-butyl Peroxide: A simpler peroxide compound used as a radical initiator.
Propiedades
Número CAS |
65617-28-9 |
|---|---|
Fórmula molecular |
C32H72O20Si4 |
Peso molecular |
889.2 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8-octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C32H72O20Si4/c1-25(2,3)33-41-53(42-34-26(4,5)6)49-54(43-35-27(7,8)9,44-36-28(10,11)12)51-56(47-39-31(19,20)21,48-40-32(22,23)24)52-55(50-53,45-37-29(13,14)15)46-38-30(16,17)18/h1-24H3 |
Clave InChI |
DMPZDDZKJAGVRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OO[Si]1(O[Si](O[Si](O[Si](O1)(OOC(C)(C)C)OOC(C)(C)C)(OOC(C)(C)C)OOC(C)(C)C)(OOC(C)(C)C)OOC(C)(C)C)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



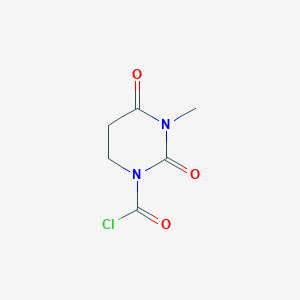

![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)
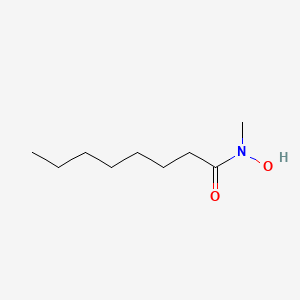

![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
